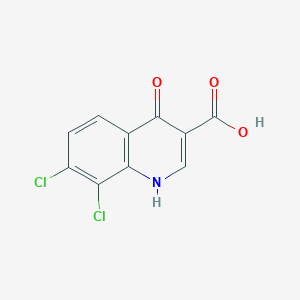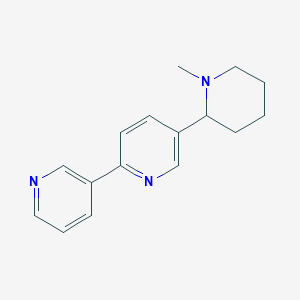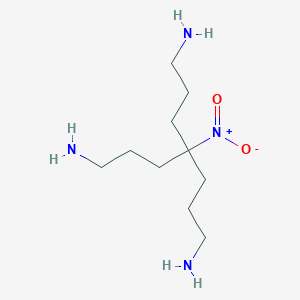
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
Descripción general
Descripción
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine is an organic compound that is a derivative of heptane and has a high affinity for binding to proteins. It is a small molecule that is used in many scientific applications, including as a reagent in organic synthesis, a drug-targeting agent, and a drug delivery system. This compound has also been studied for its biochemical and physiological effects and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Novel Acentric Materials
Research has shown that acentric materials can be constructed using compounds similar to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. For example, co-crystallization involving aminopyridines and 4-nitrophenol has been explored. Such materials demonstrate potential for applications in nonlinear optics, with one variant showing 14 times more activity than urea (Draguta et al., 2013).
Polyimides Synthesis
Compounds structurally related to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine have been used in the synthesis of novel thermally stable polyimides. These polyimides show potential for industrial applications due to their stability and specific structural properties (Mehdipour-Ataei et al., 2004).
Metal Complex Formation
Research has demonstrated the formation of Cd(II) macroacyclic Schiff base complexes using diamines structurally related to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. Such complexes have potential applications in catalysis and materials science (Keypour et al., 2008).
Hydrogen Bonding Studies
Studies have explored the hydrogen-bonding properties of compounds similar to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. Understanding these properties is crucial for the development of new materials and pharmaceuticals (Geiger & Parsons, 2014).
Synthesis of Chiral Anti-1,2-Diamine Derivatives
Chiral 1,2-diamines, which have structural similarities to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine, have been synthesized for potential use in bioactive molecules and catalytic asymmetric reactions (Gan et al., 2020).
Propiedades
IUPAC Name |
4-(3-aminopropyl)-4-nitroheptane-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIGUPDFRXUJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCCN)(CCCN)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596131 | |
| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
CAS RN |
155021-55-9 | |
| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



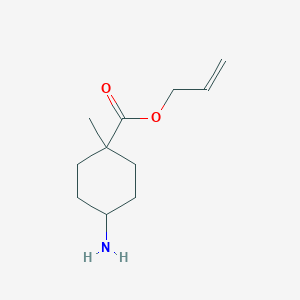
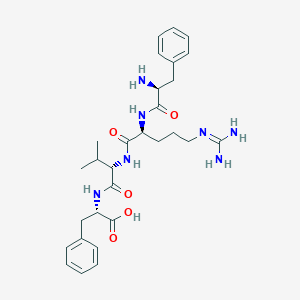
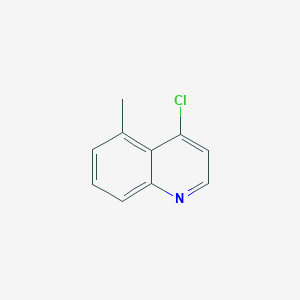
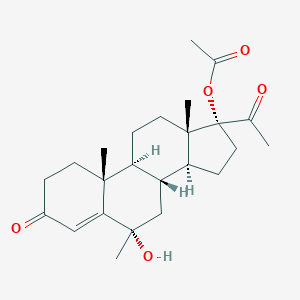
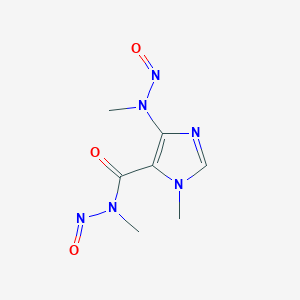
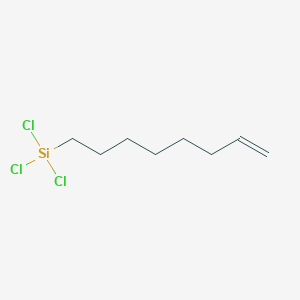
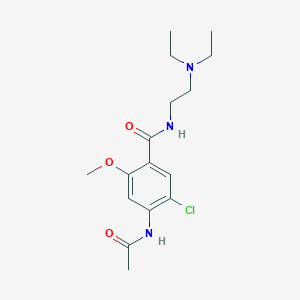
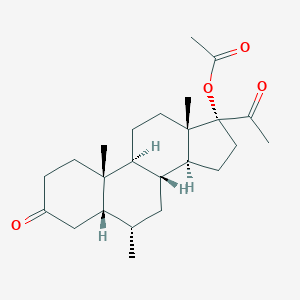
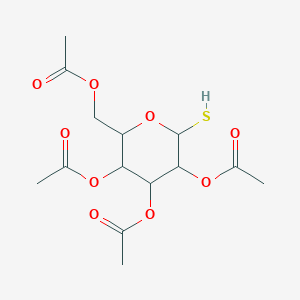
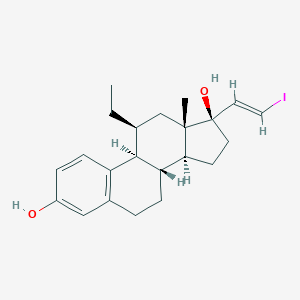
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
